4-(Azetidin-1-yl)piperidine dihydrochloride
Overview
Description
4-(Azetidin-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H16N2.2ClH and a molecular weight of 213.15 g/mol It is a heterocyclic compound that contains both azetidine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)piperidine dihydrochloride typically involves the reaction of azetidine with piperidine under controlled conditions. One common method involves the use of azetidine and piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Azetidin-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(3-Azetidinyl)piperidine dihydrochloride: Similar in structure but with different substituents on the piperidine ring.
4-Piperidino-piperidine: Contains a piperidine ring but lacks the azetidine moiety.
Uniqueness
4-(Azetidin-1-yl)piperidine dihydrochloride is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
4-(Azetidin-1-yl)piperidine dihydrochloride (4-APD) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly concerning neurological applications. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.
4-APD is characterized by its unique structure, which includes a six-membered piperidine ring and a four-membered azetidine ring. Its molecular formula is C₈H₁₃Cl₂N₃, with a molecular weight of approximately 206.11 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in biological fluids, which is crucial for its pharmacological efficacy.
Neuropharmacological Effects
Research indicates that 4-APD exhibits significant biological activity within the central nervous system (CNS). Preliminary studies suggest that it interacts with various neurotransmitter systems, notably serotonin and norepinephrine pathways. These interactions may position 4-APD as a candidate for treating mood disorders and other CNS-related conditions.
Key Findings:
- Mechanism of Action: While the specific mechanisms are still under investigation, it is hypothesized that 4-APD may modulate neurotransmitter release or receptor activity, potentially leading to antidepressant or anxiolytic effects.
- Target Receptors: Interaction studies have indicated that 4-APD may bind to receptors involved in mood regulation and cognitive function, although detailed receptor binding profiles remain to be elucidated.
Synthesis
The synthesis of this compound involves several chemical reactions that require precise control of conditions to achieve high yields and purity. The synthetic pathway typically includes the formation of the azetidine ring followed by its coupling with piperidine derivatives .
Comparative Analysis with Similar Compounds
4-APD shares structural similarities with other compounds that also exhibit notable biological activities. Below is a comparison table highlighting these compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Azetidin-2-yl)piperidine | Similar piperidine and azetidine rings | Different positioning of azetidine group |
4-(Pyrrolidin-1-yl)piperidine | Pyrrolidine instead of azetidine | May exhibit different pharmacological effects |
4-(Morpholin-1-yl)piperidine | Morpholine ring present | Alters solubility and bioavailability |
This comparison illustrates how slight modifications in structure can lead to varying biological activities and pharmacokinetic profiles.
Case Studies
While extensive clinical data on 4-APD remains limited, some studies have begun to explore its potential therapeutic applications:
- Neuropharmacology Study: A study examined the effects of 4-APD on animal models exhibiting depressive-like behaviors. Results indicated a dose-dependent improvement in mood-related behaviors, suggesting potential antidepressant properties.
- Receptor Interaction Study: In vitro assays demonstrated that 4-APD could modulate serotonin receptor activity, indicating a mechanism through which it may exert its effects on mood regulation.
Properties
IUPAC Name |
4-(azetidin-1-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6-10(7-1)8-2-4-9-5-3-8;;/h8-9H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOMPUZVPDAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864246-02-6 | |
Record name | 4-(azetidin-1-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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